Difurfurylideneacetone

Description

Contextualization within Organic Chemistry and Materials Science

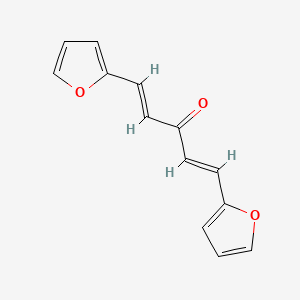

Difurfurylideneacetone (B168639), systematically named (1E,4E)-1,5-bis(furan-2-yl)penta-1,4-dien-3-one, is a symmetrical organic compound that holds a distinct position in both organic chemistry and materials science. nih.gov Structurally, it is a dienone featuring a central ketone group flanked by two vinyl groups, each substituted with a furan (B31954) ring. Its chemical identity is rooted in several key features: it is a furan derivative, a conjugated ketone, and a product of the well-established aldol (B89426) condensation reaction. The presence of a conjugated system of double bonds and a carbonyl group makes it a reactive and versatile molecule. smolecule.com

A crucial aspect of this compound's relevance is its origin. It is synthesized from furfural (B47365), a platform chemical that is readily produced from the hydrolysis and dehydration of hemicellulose found in biomass. aip.org This positions this compound as a bio-based building block, aligning its research with the principles of green chemistry and the global effort to develop sustainable alternatives to petroleum-derived chemicals. researchgate.net

In the realm of materials science, this compound serves as a valuable monomer for the creation of novel polymers and resins. Its ability to undergo polymerization and cross-linking reactions allows for the development of materials with specialized properties, including high thermal stability and enhanced chemical resistance. researchgate.net It has been investigated for creating interpenetrating polymer networks (IPNs), which are unique polymer blends where two or more polymer networks are entangled but not covalently bonded, often resulting in materials with synergistic properties. researchgate.netwikipedia.org Furthermore, its potential has been explored in applications such as liquid crystals and organic electronics. smolecule.com

Historical Development of this compound Studies

The study of this compound is rooted in the foundational principles of organic synthesis. Its preparation is a classic example of the Claisen-Schmidt condensation, a reaction between an aldehyde (furfural) and a ketone (acetone) in the presence of a base. wikipedia.org This type of reaction was pioneered by Rainer Ludwig Claisen and J. Gustav Schmidt, who published their findings independently in 1880 and 1881. wikipedia.org Schmidt's 1881 publication specifically described the reaction of acetone (B3395972) with furfural in the presence of an alkali hydroxide (B78521), marking the initial synthesis of this compound class. wikipedia.org

Early synthesis methods typically involved using aqueous solutions of strong bases like sodium hydroxide or potassium hydroxide as catalysts. taylorandfrancis.com Over the decades, research has focused on optimizing these synthesis conditions to improve efficiency, yield, and purity. Modern approaches have explored a variety of catalytic systems, including different inorganic bases and solid base catalysts, as well as solvent-free conditions to create more environmentally friendly processes. nih.gov Research has demonstrated that high yields and purities, in some cases exceeding 98%, can be achieved by carefully controlling reaction parameters such as the choice of base, temperature, and reaction time. aip.org

Beyond its synthesis, early chemical investigations explored the reactivity of the furan rings within the molecule. Studies dating back to the 1950s examined the ring-opening reactions of this compound, which could be used to produce other complex molecules like triketo-dicarboxylic acids. This foundational work established its potential as an intermediate for more complex chemical structures.

Synthesis of this compound via Claisen-Schmidt Condensation

A summary of various catalytic systems and conditions for the synthesis of this compound, highlighting the achievable yields and product purities.

| Catalyst | Solvent/Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| NaOH | Aqueous/Ethanol (B145695) | Variable (10-98%) | Not specified | taylorandfrancis.comajol.info |

| KOH | Aqueous, 20°C | 99.0% | 99.6% | |

| Na₂CO₃ | Aqueous, 25°C | 94.6% | 99.2% | |

| Solid Base (e.g., MgO/NaY) | Water-Ethanol, 80-140°C | up to 55.4% (total) | ≥98% | |

| Reflux | Not specified | 96% | Not specified | aip.org |

Fundamental Significance and Emerging Research Trajectories

The fundamental significance of this compound stems directly from its unique molecular architecture. As a symmetrical, biomass-derived molecule with a conjugated π-system, two reactive furan rings, and a central carbonyl group, it offers multiple sites for chemical modification and polymerization. smolecule.com This structural versatility is the cornerstone of its current and future applications.

A prominent and emerging research trajectory is its use as a precursor to advanced biofuels. researchgate.net Scientists are actively investigating the hydrodeoxygenation (HDO) of this compound. This process catalytically removes oxygen atoms and saturates the double bonds to produce long-chain alkanes (e.g., C13 hydrocarbons), which are suitable for use as high-density aviation or jet fuel. researchgate.net This conversion is a key step in creating "drop-in" biofuels from renewable lignocellulosic biomass, offering a sustainable alternative to conventional fossil fuels. aip.orgmdpi.comsemanticscholar.org

In materials science, research is focused on leveraging this compound as a monomer to build high-performance polymers. Its ability to undergo thermal polymerization and cross-linking leads to the formation of highly stable polymer networks. researchgate.netresearchgate.net One advanced application is the creation of interpenetrating polymer networks (IPNs), where this compound is polymerized in the presence of another polymer, such as resole resin, to create materials with enhanced thermal stability. researchgate.net Studies have shown that IPNs containing just 20% this compound exhibit significantly higher decomposition temperatures compared to the pure resole resin, attributed to the formation of a highly cross-linked and thermally stable structure. researchgate.net The furan rings also offer a pathway for cross-linking via Diels-Alder reactions, enabling the design of adaptable and potentially reprocessable thermoset materials.

Physicochemical Properties of this compound

Key physical and chemical properties of this compound based on computed data.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₀O₃ | nih.gov |

| Molecular Weight | 214.22 g/mol | nih.gov |

| IUPAC Name | (1E,4E)-1,5-bis(furan-2-yl)penta-1,4-dien-3-one | nih.gov |

| Physical State | Solid (Yellow Crystals) | |

| Melting Point | 50 - 53 °C | chemsrc.com |

| Topological Polar Surface Area | 43.4 Ų | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-bis(furan-2-yl)penta-1,4-dien-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOFLVNFEPIPIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26375-43-9 | |

| Details | Compound: 1,4-Pentadien-3-one, 1,5-di-2-furanyl-, homopolymer | |

| Record name | 1,4-Pentadien-3-one, 1,5-di-2-furanyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26375-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886-77-1 | |

| Record name | 1,5-Di-2-furanyl-1,4-pentadien-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Pentadien-3-one, 1,5-di-2-furanyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Bis-(2-furanyl)-1,4-pentadien-3-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN6T93UGE8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization

Classic Condensation Pathways for Difurfurylideneacetone (B168639)

The most established method for synthesizing this compound is the Claisen-Schmidt condensation, a specific type of aldol (B89426) condensation, between furfural (B47365), an aromatic aldehyde that cannot enolize, and acetone (B3395972), an enolizable ketone. wikipedia.org This reaction is typically performed in the presence of a base catalyst.

The base-catalyzed synthesis of this compound from furfural and acetone proceeds through a sequential aldol condensation mechanism. osti.govresearchgate.net The process is initiated by a base, commonly an alkali hydroxide (B78521) like sodium hydroxide (NaOH), which abstracts an alpha-hydrogen from acetone to form a reactive enolate ion. semanticscholar.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of a furfural molecule.

The resulting intermediate subsequently dehydrates to yield 4-(2-furyl)-3-buten-2-one (B1221072) (furfurylideneacetone, FAc), an α,β-unsaturated ketone. osti.govresearchgate.net Because this initial product still possesses reactive alpha-hydrogens on the methyl group, it can undergo a second deprotonation by the base. The newly formed enolate then reacts with a second molecule of furfural. A final dehydration step produces the target molecule, 1,5-di(furan-2-yl)-1,4-pentadien-3-one (this compound, F2Ac). researchgate.net While base catalysis is effective, it can also promote side reactions, such as the Cannizzaro reaction of furfural, which can lead to catalyst deactivation. osti.gov

The choice of solvent significantly influences the kinetics, yield, and selectivity of the this compound synthesis. researchgate.netnumberanalytics.com The solvent's polarity can affect the stability of charged intermediates and transition states formed during the reaction. researchgate.netxjtu.edu.cn For instance, polar solvents can enhance the rates of polar reactions by stabilizing these intermediates. numberanalytics.com

In the synthesis of this compound, mixed solvent systems like "water-ethanol" or "water-methanol" have been utilized. google.com The use of aqueous solvent systems is common, but the presence of water can also impact catalyst stability and product selectivity. For example, in one study using a heterogeneous Mg/Al metal oxide catalyst, the addition of 5 wt.% water to the feedstock increased the selectivity to the intermediate FAc by 10% but decreased the catalyst's lifetime. researchgate.net Conversely, increasing the acetone to furfural molar ratio in the presence of water enhanced catalyst stability. researchgate.net The solubility of reactants and the ease of product separation are also key considerations; this compound can often be separated by crystallization upon cooling when suitable solvent systems are used. google.com

Table 1: Effect of Solvent on Reaction Parameters

| Catalyst System | Solvent | Key Observation | Reference |

|---|---|---|---|

| Mg/Al Mixed Oxides | Toluene with 5 wt.% water | Selectivity to FAc increased by 10%; catalyst lifetime decreased. | researchgate.net |

| Solid Base (MgO/NaY) | Water-Ethanol or Water-Methanol | Allows for direct crystallization of DFA from the reaction mixture. | google.com |

| NaOH | Water | The reaction proceeds, but recycling the aqueous alkali solution can unexpectedly accelerate subsequent batches. | google.com |

| Raney Ni (Hydrogenation) | Water, Methanol (B129727), THF, Cyclohexane | Solvent choice affects the catalytic performance in downstream hydrogenation of DFA. | researchgate.net |

Base-Catalyzed Aldol Condensation Mechanisms

Advanced Catalytic Systems in this compound Synthesis

To overcome the limitations of homogeneous catalysts, such as difficult separation and potential for side reactions, research has shifted towards advanced solid catalytic systems. google.comrsc.org These offer improved efficiency, reusability, and easier integration into modern chemical processes.

Solid base catalysts provide a non-corrosive and easily separable alternative to traditional liquid bases like NaOH. wiley.com Various materials have been investigated, including magnesium-aluminum layered double hydroxides (MgAl-LDH), hydrotalcites, and metal oxides like CaO and MgO. researchgate.netlookchem.com These heterogeneous catalysts possess basic sites on their surface that facilitate the initial deprotonation of acetone, which is the key step in the aldol condensation. researchgate.net

Bimetallic solid bases, such as Mg-Zr and Ca-Zr, have demonstrated superior performance compared to their single-metal counterparts, which is often attributed to a synergistic effect between the metals. rsc.org For instance, in a comparison of Mg-Zr, Mg-Al, and Ca-Zr catalysts for the reaction between furfural and acetone, the Mg-Zr solid base showed the highest reactivity and selectivity towards the C13 product (DFA), achieving a yield of about 60% due to its greater number of strong basic sites. semanticscholar.org Studies have shown that catalysts like CaO/MgAl2O4 can achieve high specific rates for the reaction. osti.govosti.gov However, deactivation can occur due to side reactions like the Cannizzaro reaction, which produces furoic acid. osti.gov

Table 2: Performance of Various Solid Base Catalysts

| Catalyst | Reaction Temperature | Furfural Conversion / DFA Yield | Key Findings | Reference(s) |

|---|---|---|---|---|

| CaO/MgAl2O4 | 100°C (373 K) | Highest specific rate among tested oxides | Deactivated over time due to furoic acid production. | osti.gov, researchgate.net |

| Mg-Zr | Not Specified | ~60% yield of C13 product (DFA) | Higher reactivity and selectivity than Mg-Al and Ca-Zr. | semanticscholar.org |

| Mg/Al Mixed Oxides | Varied | Increased furfural conversion with increased temperature. | Catalyst performance influenced by synthesis method and presence of water. | researchgate.net |

| CaO (solvent-free) | 80°C | 48.9% yield | Process complicated by heating and catalyst-product separation. | google.com |

Integrating heterogeneous catalysts into continuous flow systems, such as packed-bed reactors, represents a significant process intensification strategy. goflow.at This approach offers numerous advantages over traditional batch processing, including enhanced mass and heat transfer, simplified catalyst separation and recycling, improved process control, and greater safety. goflow.atmdpi.com

For the synthesis of this compound and related compounds, flow reactors have been studied using various solid catalysts. osti.govresearchgate.netosti.gov In a flow reactor operating at 100°C and 100 psi, the aldol condensation of furfural and acetone was successfully carried out over catalysts like MgAl2O4 and CaO/MgAl2O4. osti.gov The use of packed-bed microreactors has been shown to be a valuable platform for rapidly screening catalysts and optimizing reaction conditions. rsc.org The combination of robust heterogeneous catalysts and continuous flow technology paves the way for more efficient and scalable production of this compound. mdpi.comrsc.org

Solid Base Catalysis for Enhanced Efficiency

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign by reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net In the context of this compound synthesis, several green approaches have been explored.

A primary focus is the replacement of corrosive homogeneous catalysts like NaOH with reusable solid catalysts, as detailed in section 2.2.1. researchgate.netrsc.org This minimizes waste and simplifies product purification. google.com Furthermore, developing solvent-free reaction conditions is a key green strategy. wikipedia.orggoogle.com For instance, quantitative yields for Claisen-Schmidt reactions have been reported without any solvent, using NaOH as the base. wikipedia.org Another approach involves using more environmentally friendly solvents, such as water or bio-based alcohols like ethanol (B145695), and developing processes where the product can be easily separated, for example, by crystallization, which avoids the need for solvent-intensive extraction procedures. google.com One patented method highlights recycling the waste alkali solution, which not only reduces emissions but was also unexpectedly found to significantly increase the reaction rate in subsequent batches. google.com

Sustainable Reagent and Solvent Selection

The synthesis of this compound, traditionally achieved through the Claisen-Schmidt condensation of furfural and acetone, has seen a significant shift towards more environmentally benign methodologies. This evolution is driven by the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances. rsc.orgunido.org Research has focused on replacing conventional liquid alkali catalysts and organic solvents with more sustainable alternatives. google.com

Solvent Systems: A primary focus of green synthesis has been the reduction of volatile and hazardous organic solvents. rsc.org Methodologies for this compound synthesis have explored solvent-free conditions and the use of environmentally friendly solvents like water.

Solvent-Free Synthesis: The reaction can be conducted without a solvent, often employing a solid base catalyst. For instance, using calcium oxide (CaO) as a catalyst in a solvent-free system at 80°C for 24 hours resulted in a this compound yield of 48.9%. google.com Another approach utilizes calcined Mg-Al hydrotalcites, which are effective solid base catalysts. At 90°C, a reaction time of just two hours over a calcined Mg-Al hydrotalcite catalyst led to a 98% conversion of furfural.

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. rsc.org High yields of this compound have been achieved in aqueous systems. A notable example involves the use of a 0.3 mol/L potassium hydroxide (KOH) aqueous solution at a mild temperature of 20°C, which produced a 99.0% yield with 99.6% purity. google.com Similarly, using a 0.5 mol/L sodium carbonate (Na₂CO₃) aqueous solution at 25°C yielded 94.6% of the product. google.com

Water-Alcohol Systems: Mixtures of water and alcohols, such as ethanol or methanol, have also been employed as greener solvent systems. google.compatsnap.com These solvent mixtures can facilitate both the reaction and the subsequent separation of products, offering a balance between reactant solubility and environmental impact. google.com

Catalyst Selection: The choice of catalyst is crucial for developing a sustainable synthesis process. The move has been away from corrosive liquid bases toward solid, recyclable catalysts.

Solid Base Catalysts: Heterogeneous solid catalysts are advantageous as they are easily separated from the reaction mixture by simple filtration, allowing for potential reuse and minimizing waste. google.com Catalysts such as MgO/NaY have been successfully used in water-ethanol solvent systems. google.compatsnap.com In one process, reacting furfural and acetone with a 20%-MgO/NaY catalyst in a 50% aqueous ethanol solution at 100°C for 8 hours was effective. patsnap.com

Inorganic Base Catalysts: While homogeneous catalysts like sodium hydroxide (NaOH) and KOH are traditionally used, their application within a green chemistry framework involves process optimization, such as catalyst recycling. google.com Using these bases in aqueous solutions allows for the potential to reuse the alkaline wastewater, significantly improving the process's environmental footprint. google.com

The following table summarizes various sustainable approaches to this compound synthesis.

Table 1: Comparison of Sustainable Synthetic Conditions for this compound

| Catalyst | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|

| 0.3mol/L KOH | Water | 20 | 24 | 99.0 | 99.6 | google.com |

| 0.3mol/L NaOH | Water | 20 | 24 | 95.9 | 99.5 | google.com |

| 0.5mol/L Na₂CO₃ | Water | 25 | 24 | 94.6 | 99.2 | google.com |

| CaO | Solvent-Free | 80 | 24 | 48.9 | - | google.com |

| MgO/NaY | Water-Ethanol | 100 | 24 | 54.8 | 86.2 | google.com |

Note: Data represents furfural conversion, not isolated yield of this compound.

Waste Minimization and By-product Utilization

A key goal of green chemistry is waste minimization, which can be achieved by designing processes that reduce waste at the source and find value in any by-products generated. nih.govalliedacademies.org In the synthesis of this compound, this involves recycling waste streams and creating processes where by-products are considered valuable co-products.

Waste Minimization through Recycling: In syntheses employing inorganic bases like KOH or NaOH in aqueous solutions, the primary waste stream is the alkaline effluent, or "waste lye". google.com Innovative research has demonstrated that this waste lye can be effectively recycled. It was discovered that recycling the alkaline filtrate not only reduces waste discharge but also unexpectedly accelerates the reaction rate in subsequent batches, while improving both the yield and purity of this compound. google.com This approach transforms a waste disposal problem into a process advantage.

The reusability of the waste lye depends on the base used.

With a KOH solution , the waste lye could be recycled up to 12 times while maintaining a high yield. google.com

With a NaOH solution , the filtrate could be reused 7 times before the pH dropped and the yield decreased sharply. google.com

Table 2: Reusability of Waste Lye in this compound Synthesis

| Base | Initial Yield (%) | Number of Recycle Times | Key Observation | Reference |

|---|---|---|---|---|

| Potassium Hydroxide (KOH) | 99.0 | 12 | Reaction rate accelerated upon recycling; high yield maintained. | google.com |

By-product Utilization: The condensation of furfural with acetone can produce both the mono-condensation product, furfurylideneacetone (FA), and the di-condensation product, this compound (DFA). google.com Rather than viewing FA as an impurity, processes have been developed to produce and separate both compounds as valuable products, thereby maximizing the use of raw materials. google.com

One such process involves performing the condensation in a water-alcohol solvent. google.compatsnap.com After the reaction, this compound is first separated by low-temperature crystallization. Subsequently, furfurylideneacetone can be isolated from the remaining liquid via vacuum evaporation and crystallization. google.compatsnap.com This integrated approach allows for the comprehensive utilization of the reaction products, aligning with the principles of waste reduction and atom economy. google.com

Furthermore, the mixture of condensation products can be used as a feedstock for other valuable chemicals. For example, the adducts from the furfural-acetone condensation can undergo hydrodeoxygenation to produce C8 and C13 straight-chain alkanes, which are potential components for jet fuel. google.comaip.org This pathway represents a complete valorization of the initial products, turning them into advanced biofuels. aip.org

Reaction Mechanisms and Kinetics of Difurfurylideneacetone Transformations

Mechanistic Elucidation of Ring-Opening Reactions of Furan (B31954) Moieties

The furan rings in difurfurylideneacetone (B168639) are susceptible to opening under certain catalytic conditions, a reaction of significant interest for the production of linear C13 alkanes, which are valuable as diesel and jet fuel components. The ring-opening of furan and its derivatives, such as tetrahydrofuran (B95107) (THF), is a key step in the hydrodeoxygenation (HDO) process.

Palladium-catalyzed reactions have been shown to effectively open furan rings to produce α,β-unsaturated aldehydes and ketones. organic-chemistry.org This transformation highlights the potential for selective C-O bond cleavage within the furan moiety. In the context of this compound hydrogenation, the ring-opening of the furan skeleton is often a desired subsequent step after the saturation of the double bonds to produce valuable long-chain alkanes.

Studies on the Hydrogenation of this compound

The hydrogenation of this compound is a multi-step process involving the saturation of the conjugated carbon-carbon double bonds, the reduction of the ketone group, and the hydrogenation and subsequent opening of the furan rings. The reaction can be tailored to yield a variety of products, from partially hydrogenated intermediates to fully deoxygenated linear alkanes.

The conjugated system in this compound, comprising C=C and C=O bonds, presents a challenge for selective hydrogenation. wikipedia.orgclockss.org The C=C double bonds are generally easier to hydrogenate than the C=O bond due to a lower bond energy gap. pitt.edu Research has shown that under specific conditions, the selective hydrogenation of the conjugated double bonds can be achieved. For instance, using a Ni/MgO catalyst at 120°C, the C=C double bonds of furfurylidene acetone (B3395972) were successfully hydrogenated, yielding 1,5-bis-(2-furanyl)-1,4-penta-1-ene-3-one and 1,5-bis-(2-furanyl)-1,4-pentan-3-one. clockss.org

A two-step hydrogenation process using a Raney Ni catalyst at a low temperature has been employed for the selective hydrogenation of the double bonds in this compound. Current time information in Bangalore, IN. The use of methanol (B129727) as a solvent in this process was found to promote the hydrogenation of the double bonds due to its protonation effect. Current time information in Bangalore, IN. This initial low-temperature hydrogenation step is crucial for preparing the substrate for subsequent hydrodeoxygenation. Current time information in Bangalore, IN.

Hydrodeoxygenation (HDO) of this compound and its related furfural-acetone adducts is a key process for converting biomass-derived compounds into liquid fuels. The reaction pathways are complex and can lead to a wide distribution of products, including partially hydrogenated compounds, ring-opened products, and fully saturated alkanes.

The choice of reactor type has been shown to be important in determining the product distribution. wikipedia.org In a batch reactor, the HDO of furfurylidene acetone over a Ni/ZrO2-SiO2 catalyst at 200°C for 8 hours resulted in ring-opening and hydrocracking products, with 2-octanol (B43104) being the major product. rsc.org In contrast, a continuous flow reactor under the same conditions yielded furanyl derivatives. rsc.org

The product distribution is also highly dependent on the catalyst and reaction conditions. For example, the HDO of furfural-acetone adducts over Ni/Al2O3-ZrO2 and Ni/SiO2-ZrO2 catalysts in a batch reactor at 200°C produced a network of partially and totally hydrogenated products, as well as ring-opened and hydrocracked derivatives. researchgate.net Increasing the Ni loading on the catalyst was observed to increase the conversion to HDO products. researchgate.net A proposed reaction network for the hydrogenation/hydrodeoxygenation of furfural-acetone condensation products suggests that the reaction proceeds through hydrogenation of the C=C and C=O bonds, followed by ring opening of the furan moieties. pitt.edu

A variety of catalytic systems have been investigated for the hydrogenation and HDO of this compound. These systems often consist of a metal active phase supported on a metal oxide.

Noble Metal Catalysts: Platinum (Pt) based catalysts are highly effective for HDO reactions. Supported platinum catalysts on materials like SiO2, Al2O3, TiO2, hydrotalcite, Beta zeolite, and Al-SBA-15 have been studied for the hydrodeoxygenation of furfural-acetone condensation products. The nature of the support influences the catalytic properties, with higher acidity promoting dehydration and ring-opening steps. A two-step process utilizing a Raney Ni catalyst for initial hydrogenation followed by a 1 wt.% Pt/SiO2-ZrO2 catalyst for HDO has been shown to be effective for converting this compound to long-chain alkanes. Current time information in Bangalore, IN.

Non-Noble Metal Catalysts: Due to the high cost of noble metals, there is significant interest in developing catalysts based on more abundant and economical metals like nickel (Ni). clockss.org Nickel-based catalysts have shown high activity for the hydrogenation of aromatic and alkene compounds. clockss.org Various supports for Ni catalysts have been explored, including MgO, Al2O3, ZrO2, and SiO2. wikipedia.orgclockss.orgpitt.eduresearchgate.net For instance, Ni/ZrO2-SiO2 has been used for the HDO of furfurylidene acetone, with the ZrO2-SiO2 support enhancing the catalyst's activity. wikipedia.org Similarly, Ni/Al2O3-ZrO2 has been employed for the hydrogenation/deoxygenation of furfural-acetone condensation products. pitt.edu

Table 1: Catalytic Systems for this compound Hydrogenation and HDO

| Catalyst | Support | Reaction | Key Findings | Reference |

|---|---|---|---|---|

| Raney Ni | - | Low-temperature hydrogenation | Promoted by methanol as a solvent for selective double bond hydrogenation. | Current time information in Bangalore, IN. |

| Pt | SiO2-ZrO2 | Hydrodeoxygenation (HDO) | High yield of liquid alkanes (C8-C14). | Current time information in Bangalore, IN. |

| Ni | MgO | Condensation-hydrogenation | Successful hydrogenation of C=C double bonds. | clockss.org |

| Ni | ZrO2-SiO2 | Hydrodeoxygenation (HDO) | Product distribution dependent on reactor type (batch vs. continuous flow). | wikipedia.orgrsc.org |

| Ni | Al2O3-ZrO2 | Hydrogenation/Deoxygenation | Produced C8 and C10 alkane derivatives. | pitt.edu |

| Pt | Various (SiO2, Al2O3, TiO2, etc.) | Hydrodeoxygenation (HDO) | Support acidity influences dehydration and ring-opening. |

Hydrodeoxygenation (HDO) Pathways and Product Distribution

Polymerization Kinetics and Mechanisms of this compound

This compound can undergo polymerization reactions, leading to the formation of oligomers and polymers with unique properties. The polymerization can be initiated thermally or by using acid catalysts.

Studies have shown that this compound is susceptible to thermal polymerization. smolecule.com Calorimetric studies have been conducted to investigate this process. smolecule.com The polymerization can also be catalyzed by acids. For instance, in the presence of p-toluenesulphonic acid (PTSA), this compound polymerizes to form a solid, non-melting, and insoluble furan polymer. pitt.edu This suggests that cross-linking occurs, potentially through the furan double bonds or the olefinic double bond, leading to a ladder-like polymer structure. pitt.edu

The use of ionic catalysts, such as o-phosphoric acid, at the oligomerization stage of this compound has been found to accelerate the transformation of the furan ring and double bonds through a Diels-Alder reaction. wikipedia.org This results in an oligomer with a higher content of reactive products capable of forming densely crosslinked structures. wikipedia.org The general principles of polymerization kinetics, which involve initiation, propagation, and termination steps, are applicable to the polymerization of this compound. rsc.org The process can transition from being kinetically controlled to diffusion-controlled. organic-chemistry.org

Other Derivatization and Functionalization Reactions

Beyond hydrogenation and polymerization, the reactive enone functionality of this compound makes it a versatile precursor for the synthesis of other organic molecules, particularly heterocyclic compounds. smolecule.com

The conjugated system containing a ketone and an alkene in this compound allows it to participate in various addition reactions. As an α,β-unsaturated carbonyl compound, it is a Michael acceptor and can undergo Michael addition reactions with suitable nucleophiles. wikipedia.orgmasterorganicchemistry.com This reaction is a widely used method for forming carbon-carbon bonds. wikipedia.org

Furthermore, this compound can be used as a building block for the synthesis of five-membered heterocycles such as pyrroles and pyrazoles. smolecule.com The synthesis of heterocyclic compounds often involves cyclization, condensation, or cycloaddition reactions. The Diels-Alder reaction, a type of [4+2] cycloaddition, has been explored as a way to enhance the reactivity profile of this compound, especially when reacted with electron-rich alkenes or dienes. smolecule.com Modifying the substituents on the furan rings can influence the reactivity and selectivity of these subsequent reactions. smolecule.com

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through one-dimensional and two-dimensional experiments, the precise connectivity and chemical environment of each atom in difurfurylideneacetone (B168639) can be determined.

The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. Due to the molecule's symmetry, the spectrum is relatively simple. The protons of the two furan (B31954) rings and the vinyl groups are chemically equivalent. Experimental data shows distinct signals for the protons on the furan rings and the α- and β-protons of the conjugated system. nih.gov The large coupling constant (typically around 15.6 Hz) between the α- and β-vinylic protons is characteristic of a trans (E) configuration for the double bonds. nih.gov

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In a proton-decoupled spectrum, each unique carbon atom gives a single peak. rsc.org Key signals include the carbonyl carbon (C=O), which appears significantly downfield, carbons of the furan rings, and the vinylic carbons (Cα and Cβ). The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the effects of conjugation.

To confirm the assignments from 1D NMR spectra and to definitively establish the molecular structure, two-dimensional (2D) NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, strong cross-peaks would be observed between the α-vinyl proton and the β-vinyl proton, confirming their direct connectivity. Additionally, correlations between the protons on the furan ring would be visible, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to. This allows for the unambiguous assignment of the furan and vinylic carbons based on their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range correlations between protons and carbons, typically over two to three bonds. This is crucial for identifying quaternary carbons (like the carbonyl carbon) and piecing together the molecular skeleton. For instance, strong correlations would be expected from the α- and β-protons to the carbonyl carbon, and from the β-proton to the C2 carbon of the furan ring, confirming the link between the furan rings and the pentadienone chain.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Analysis

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule's functional groups. The two methods are complementary; FTIR measures the absorption of infrared light due to changes in dipole moment, while Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. princeton.edu

The FTIR spectrum of this compound displays characteristic absorption bands that correspond to its key functional groups. The most prominent peak is the stretching vibration of the conjugated ketone (C=O) group. Due to conjugation with the double bonds, this peak appears at a lower wavenumber than in a simple aliphatic ketone. Other significant peaks include the C=C stretching of the vinylic groups and the characteristic vibrations of the furan ring, such as C-O-C stretching and C-H bending. nih.govresearchgate.net

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric and non-polar bonds. princeton.edu For this compound, the symmetric C=C stretching vibration of the conjugated diene system is expected to produce a strong and sharp signal in the Raman spectrum, often more intense than in the corresponding FTIR spectrum. The symmetric breathing vibrations of the furan rings would also be Raman active. This technique is highly effective for analyzing the carbon backbone and confirming the high degree of symmetry in the molecule. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. uminho.pt Upon ionization in a mass spectrometer, this compound forms a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to its molecular weight. libretexts.org

The molecular formula of this compound is C₁₃H₁₀O₃, giving it a molecular weight of approximately 214.22 g/mol . rsc.org The high-resolution mass spectrum would show a molecular ion peak at an m/z value corresponding to its exact mass of 214.0630. rsc.org

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. For this compound, a conjugated ketone, cleavage often occurs at the bonds adjacent to the carbonyl group (α-cleavage). mt.com This leads to the formation of stable acylium ions.

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction (XRD) is a powerful, non-destructive analytical technique essential for investigating the crystalline structure of materials. researchgate.netsmolecule.com It provides detailed information about atomic arrangements, phase composition, and other crystal properties. researchgate.netmalvernpanalytical.com The two primary XRD methods are powder X-ray diffraction (PXRD) for analyzing polycrystalline materials and single-crystal X-ray diffraction (SCXRD) for determining the precise three-dimensional structure of a single crystal. researchgate.net

Powder X-ray Diffraction for Phase Identification

Powder X-ray Diffraction (PXRD) is a key analytical tool for distinguishing between different crystalline phases, or polymorphs, of a compound. nih.gov The technique works by exposing a powdered sample to X-rays; the resulting diffraction pattern is a unique "fingerprint" for a specific crystalline solid, allowing for its identification when compared to known databases or reference patterns. malvernpanalytical.comnih.govdigitellinc.com

For this compound, the crystalline nature has been confirmed through PXRD analysis. Research detailed in patent literature presents specific diffraction data for its yellow granular crystals, obtained using Cu Kα radiation (λ = 0.15406 nm). google.com The analysis identified two main characteristic peaks at 2θ angles of 20.308° and 21.818°, with relative intensities of 100% and 90.5%, respectively. google.com These primary peaks, along with a series of other diffraction peaks at various 2θ angles, provide a definitive pattern for the phase identification of crystalline this compound. google.com The sharpness of the diffraction peaks, indicated by the full width at half maximum (FWHM) values, can also provide information on the crystallite size, which was calculated to be in the range of 10–200 nm using the Scherrer formula. google.com

Below is a table summarizing the reported powder X-ray diffraction data for this compound. google.com

| 2θ (°) | Relative Intensity (%) | Full Width at Half Maximum (FWHM) (°) |

|---|---|---|

| 10.303 | 20.7 | N/A |

| 14.058 | 25.2 | N/A |

| 16.027 | 38.0 | N/A |

| 16.881 | 4.1 | N/A |

| 17.262 | 3.3 | N/A |

| 20.308 | 100 | 0.210 |

| 21.188 | 7.8 | N/A |

| 21.818 | 90.5 | 0.313 |

| 22.881 | 29.7 | N/A |

| 23.735 | 3.2 | N/A |

| 24.089 | 17.5 | N/A |

| 24.969 | 6.8 | N/A |

| 26.190 | 21.0 | N/A |

| 26.742 | 5.7 | N/A |

| 27.937 | 3.4 | N/A |

| 28.317 | 4.7 | N/A |

| 29.394 | 11.9 | N/A |

| 30.957 | 6.4 | N/A |

| 33.832 | 4.4 | N/A |

| 34.134 | 3.7 | N/A |

Single-Crystal X-ray Crystallography for Precise Structural Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. researchgate.netnih.gov By analyzing the diffraction pattern produced by a single, high-quality crystal, this technique can precisely measure unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, providing an unambiguous determination of the molecule's absolute structure. nih.govaip.org

Despite its power, a detailed structural determination of this compound using single-crystal X-ray crystallography has not been reported in the searched scientific literature. Such an analysis would provide conclusive data on the planarity of the pentadienone system, the orientation of the furan rings relative to the central chain, and the packing arrangement of the molecules within the crystal lattice. While structural data for derivatives like benzyl (B1604629) N′-[(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-ylidene]hydrazine-1-carbodithioate exist, offering insights into the general conformations of related molecules, specific crystallographic parameters for the parent this compound compound remain to be elucidated. iucr.org

Microscopic Techniques for Morphological and Surface Analysis

Microscopic techniques are indispensable for visualizing the physical form and surface features of materials at the micro- and nanoscale. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are two of the most powerful methods used for this purpose.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique used to generate high-resolution images of a sample's surface topography. malvernpanalytical.comlibretexts.org An electron beam is scanned across the sample in a raster pattern, and the interactions produce secondary electrons and back-scattered electrons that are collected by detectors to form an image. libretexts.orglookchem.com This method is ideal for characterizing the size, shape, and surface texture of particles. libretexts.orgsgs.com

While patent literature describes the product of this compound synthesis as yellow granular crystals, specific studies utilizing SEM to visualize this morphology were not found in the searched results. google.com SEM analysis would be the ideal method to directly observe these granular structures, providing clear images of their crystal habit, size distribution, and surface characteristics. For non-conductive organic materials like this compound, a thin conductive coating (e.g., gold or platinum) is typically applied before analysis to prevent charge accumulation on the surface. libretexts.orglookchem.com

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal structure of materials. researchgate.netlibretexts.org A broad beam of electrons is passed through an ultrathin specimen, and the transmitted electrons are used to form an image, allowing for the visualization of features at the atomic scale, such as crystal lattices, defects, and grain boundaries. researchgate.netcarlroth.comresearchgate.net

Direct TEM analysis of this compound was not found in the reviewed literature. This technique would be particularly useful for examining the internal crystalline structure of the material, especially given that the crystallite size has been calculated from XRD data to be in the 10-200 nm range, which is well within the imaging capabilities of TEM. google.com Such an investigation could directly measure the size of individual nanocrystallites and observe any lattice defects or dislocations within the crystal structure. researchgate.net

Chromatographic Methods for Purity and Compositional Analysis

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. For a compound like this compound, chromatographic methods are essential for determining its purity after synthesis and for quantifying its presence in various mixtures. pensoft.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common and powerful methods used for this purpose. alfa-chemistry.com

Research has shown the successful use of gas-liquid chromatography for the quantitative analysis of this compound. researchgate.net One study identified an effective stationary phase, E-301 silicone elastomer on a Chromosorb W support, for this analysis. researchgate.net To ensure accuracy, an internal standard such as cyclohexanone (B45756) or diphenylamine (B1679370) was employed. researchgate.net Furthermore, Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used to identify and quantify the products of reactions involving furfural (B47365) and acetone (B3395972), including this compound and its hydrogenated derivatives. researchgate.netaip.org

High-Performance Liquid Chromatography (HPLC) is another powerful technique widely used for the purity assessment of non-volatile organic compounds. researchgate.net In a typical reversed-phase HPLC setup, a solution of the compound is pumped through a column packed with a nonpolar stationary phase. A polar mobile phase is used to elute the components, which are separated based on their relative hydrophobicity. pensoft.net A UV detector is commonly used for quantification, as conjugated systems like the one in this compound exhibit strong UV absorbance. researchgate.net While specific HPLC methods dedicated to this compound were not detailed in the searched literature, it stands as a standard and highly applicable technique for its purity and compositional analysis. nih.gov

Gas Chromatography (GC) for Product Identification and Quantification

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and thermally stable compounds. drawellanalytical.com In the context of this compound synthesis, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as an essential tool for product identification, purity assessment, and quantification. digitellinc.comsapub.org The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. phenomenex.com

The identification of this compound and related reaction byproducts is achieved by comparing their retention times (tR) with those of known standards analyzed under the same chromatographic conditions. phenomenex.comphytochemia.com The retention time is the time it takes for a specific compound to travel from the injection port, through the column, to the detector. phenomenex.com For more robust identification, retention indices are often calculated by running a series of n-alkane standards and comparing the analyte's retention time to the bracketing alkanes. phytochemia.com Mass spectrometry provides definitive structural information by analyzing the mass-to-charge ratio (m/z) of the fragmented ions of the eluted compound, which creates a unique mass spectrum or "fingerprint" for the molecule. digitellinc.comscirp.org

Quantification of this compound is typically performed using a Flame Ionization Detector (FID) or by using the total ion chromatogram (TIC) from a mass spectrometer. drawellanalytical.comphytochemia.com The area of the chromatographic peak corresponding to this compound is proportional to its concentration in the sample. drawellanalytical.com By creating a calibration curve from standards of known concentrations, the amount of the target compound in an unknown sample can be accurately determined. drawellanalytical.com

Research on the condensation reaction of furfural and acetone, the precursors to this compound, frequently employs GC analysis to monitor reaction progress and product distribution. researchgate.net For instance, in studies analyzing the products of furfural-acetone condensation, GC-MS is used to identify compounds such as 4-(2-furanyl)-3-buten-2-one (B1139183) (furfurylidene acetone), 1,5-bis-(2-furanyl)-1,4-pentadien-3-one (this compound), and their hydrogenated derivatives. researchgate.net

Table 1: Typical GC-MS Parameters for Analysis of Acetone and Furan Derivatives

This table presents a generalized set of conditions based on common practices for analyzing similar compounds. Actual parameters may vary depending on the specific instrument and analytical goals.

| Parameter | Typical Value/Condition | Purpose |

| Column Type | Capillary Column (e.g., DB-5, HP-5MS) | The non-polar stationary phase separates compounds based on boiling point. phytochemia.com |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | Standard dimensions providing good resolution for a wide range of compounds. |

| Carrier Gas | Helium or Hydrogen | Inert gas (mobile phase) to carry the sample through the column. |

| Flow Rate | 1-2 mL/min | Controls the speed at which analytes pass through the column, affecting retention time and resolution. |

| Injection Mode | Split/Splitless | Split mode is used for concentrated samples to avoid column overload, while splitless is for trace analysis. chromforum.org |

| Injector Temperature | 250 - 300 °C | Ensures rapid vaporization of the sample upon injection. scirp.org |

| Oven Program | Initial temp: 50-100°C, hold for 1-2 min, ramp at 10-20°C/min to 280-300°C, hold for 5-10 min | A temperature gradient is used to elute compounds with a wide range of boiling points. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides identification based on mass spectra, while FID is a robust quantitative detector. sapub.orgphytochemia.com |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. sapub.org |

| Mass Range | 40-500 amu | Scans a broad range of mass-to-charge ratios to detect fragments of expected products. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of non-volatile or thermally labile compounds in a mixture. openaccessjournals.comresearchgate.net It is particularly well-suited for the analysis of this compound and other furan derivatives, which possess strong UV-absorbing properties due to their conjugated systems. dgaequipment.comnih.gov HPLC operates by forcing a sample dissolved in a liquid mobile phase through a column packed with a solid stationary phase. gantep.edu.tr Separation is achieved based on the different affinities of the compounds for the stationary and mobile phases. specificpolymers.com

For compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common mode. libretexts.org In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar solvent, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). gantep.edu.tr The composition of the mobile phase can be kept constant (isocratic elution) or varied during the run (gradient elution) to achieve optimal separation of all components in a sample mixture. gantep.edu.tr

Identification is based on comparing the retention time of a peak in the sample chromatogram to that of a pure standard. chromatographyonline.com A Diode Array Detector (DAD) or UV-Vis detector is commonly used, which not only confirms the presence of an analyte at a specific retention time but also provides its UV-Vis spectrum. nih.govspecificpolymers.com This adds a layer of confirmation, as the spectrum is a characteristic property of the compound. The analysis of furanic compounds, including 2-furaldehyde and 2-acetylfuran, is standardized in methods like ASTM D5837, which rely on HPLC for quantification. shimadzu.comdgaequipment.com

Quantitative analysis is highly accurate with HPLC. nih.gov A calibration curve is constructed by plotting the peak area against the concentration for a series of standards. specificpolymers.com This allows for the precise determination of the concentration of this compound in synthesis reaction mixtures or final products. The method's reliability is ensured through validation, which assesses parameters like linearity, accuracy, precision, and specificity. openaccessjournals.comslovetres.si

Table 2: Typical HPLC Parameters for Analysis of this compound and Related Furan Derivatives

This table presents a generalized set of conditions based on established methods for furanic compounds. nih.govshimadzu.com Actual parameters may vary.

| Parameter | Typical Value/Condition | Purpose |

| Chromatography Mode | Reversed-Phase (RP-HPLC) | Ideal for separating moderately non-polar organic compounds like furan derivatives. libretexts.org |

| Column | C18 (Octadecylsilyl) | A non-polar stationary phase that retains analytes through hydrophobic interactions. slovetres.si |

| Column Dimensions | 250 mm length x 4.6 mm I.D., 5 µm particle size | Standard analytical column dimensions offering good efficiency and resolution. rjptonline.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | A polar mobile phase used to elute compounds from the non-polar column. The organic modifier content is adjusted for optimal separation. gantep.edu.tr |

| Elution Mode | Gradient or Isocratic | A gradient elution (varying mobile phase composition) is often used to separate mixtures with diverse polarities. researchgate.net |

| Flow Rate | 0.8 - 1.2 mL/min | A typical flow rate for a 4.6 mm ID column to ensure efficient separation. researchgate.net |

| Column Temperature | 25 - 40 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detector | Diode Array Detector (DAD) or UV-Vis | Detects compounds that absorb UV light. DAD provides spectral data for peak identity confirmation. nih.gov |

| Detection Wavelength | ~320-380 nm (for this compound); ~220-280 nm for other furans | Wavelength is set at or near the λmax (wavelength of maximum absorbance) of the target analyte for highest sensitivity. |

| Injection Volume | 10 - 20 µL | The volume of sample introduced into the HPLC system. tubitak.gov.tr |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost to study the electronic structure of molecules. numberanalytics.comaps.orgscispace.comarxiv.org It is extensively used to predict molecular geometries, energies, and a variety of spectroscopic properties. numberanalytics.com

Geometry optimization is a fundamental computational step to find the minimum energy arrangement of atoms in a molecule, representing its most stable structure. mdpi.com For Difurfurylideneacetone (B168639), which is a symmetrical α,β-unsaturated ketone, DFT calculations are crucial for determining its preferred conformation and the electronic effects of the furan (B31954) rings. nih.gov

Theoretical studies on analogous compounds, such as dibenzylideneacetone (B150790) derivatives, indicate that the trans-trans conformer is the most stable. nih.gov The optimization process involves adjusting bond lengths, bond angles, and dihedral angles until the lowest energy state is achieved. These optimized parameters can then be compared with experimental data, for instance, from X-ray crystallography, to validate the computational method. nih.gov

The electronic properties are further explored through analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and optical properties. dergipark.org.trossila.comphyschemres.org A smaller gap generally suggests higher reactivity and easier electronic excitation. ossila.com For molecules like this compound, the HOMO is typically localized on the electron-rich furan rings and the π-system, while the LUMO is distributed over the carbonyl group and the conjugated system. nih.gov

Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. uni-muenchen.demdpi.comnih.govresearchgate.net The MEP map visually identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. uni-muenchen.dersc.org In this compound, the oxygen atom of the carbonyl group is expected to be the region of most negative potential, making it a likely site for electrophilic attack, while the regions around the hydrogen atoms are typically positive. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (trans-trans conformer) based on DFT Calculations This table presents hypothetical data based on typical values for similar structures calculated using DFT methods like B3LYP/6-311++G(d,p).

| Parameter | Bond/Angle | Value (Å / Degrees) |

| Bond Lengths | C=O | 1.23 Å |

| C=C (alkene) | 1.35 Å | |

| C-C (single) | 1.47 Å | |

| C-O (furan) | 1.37 Å | |

| C=C (furan) | 1.36 Å | |

| Bond Angles | C-C(=O)-C | 118.0° |

| C=C-C | 122.5° | |

| C-O-C (furan) | 106.5° | |

| Dihedral Angle | C=C-C=C | ~180° (trans) |

Table 2: Illustrative Electronic Properties of this compound from DFT Calculations This table contains representative data for α,β-unsaturated ketones calculated at a common level of theory.

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap (ΔE) | 3.3 eV |

| Dipole Moment | 3.5 D |

DFT calculations are highly effective for predicting vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. researchgate.netphyschemres.org Theoretical vibrational analysis computes the harmonic frequencies of the molecule's normal modes. researchgate.netnih.govethz.charxiv.org These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other approximations, so a uniform scaling factor is typically applied to improve agreement with experimental data. nih.gov This allows for precise assignment of the absorption bands observed in experimental IR and Raman spectra. ethz.ch

Electronic absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. nih.gov These calculations can predict the maximum absorption wavelength (λmax) and help understand the nature of the electronic transitions (e.g., π → π* transitions), which are characteristic of conjugated systems like this compound. biointerfaceresearch.com

Table 3: Illustrative Predicted Vibrational and Electronic Spectra for this compound This table shows example data that would be generated from DFT and TD-DFT calculations.

| Spectrum | Predicted Peak/Wavelength | Assignment |

| IR | ~1655 cm⁻¹ | C=O stretching |

| ~1590 cm⁻¹ | C=C stretching (alkene) | |

| ~1450 cm⁻¹ | Furan ring stretching | |

| ~970 cm⁻¹ | C-H out-of-plane bending (trans) | |

| UV-Vis | ~350 nm | π → π* transition |

Electronic Structure and Molecular Geometry Optimization

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing insights into the dynamic behavior and thermodynamic properties of a system. su.searabjchem.org For this compound, MD simulations can be employed to understand its behavior in different environments, such as in aqueous solutions or interacting with biological macromolecules. su.seplos.org

These simulations can predict properties like diffusion coefficients, solvation free energies, and enthalpies of vaporization. su.se By simulating the molecule in a solvent box (e.g., water), one can analyze the solvation structure through radial and spatial distribution functions, revealing how solvent molecules arrange around the solute. su.se Furthermore, MD simulations are crucial for studying the stability of molecular complexes. mdpi.com For instance, if this compound were being investigated as a ligand for a protein, MD simulations could assess the stability of its binding pose within the protein's active site over a simulation time of nanoseconds. plos.orgmdpi.com

Quantitative Structure-Reactivity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their physical, chemical, or biological activity. nih.govtubitak.gov.trresearchgate.netjst.go.jp this compound belongs to the broader class of chalcones and their analogues, for which numerous QSAR studies have been conducted. nih.govsemanticscholar.org

In a typical QSAR study involving chalcone-like compounds, various molecular descriptors are calculated for each molecule in a dataset. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or topological. tubitak.gov.trresearchgate.net A statistical method, such as multiple linear regression, is then used to create a model that predicts the activity (e.g., antibacterial, anti-inflammatory) based on these descriptors. researchgate.netsemanticscholar.org For instance, studies have shown that for some chalcones, lower HOMO energy and increased molecular weight can be favorable for certain biological activities. researchgate.netsemanticscholar.org While no specific QSAR model for this compound is detailed, its structural features suggest that such models could be developed to predict its reactivity and guide the synthesis of more potent analogues.

Thermochemical Calculations and Energetic Analysis

Thermochemical calculations are used to determine the energetic properties of molecules, such as their enthalpy of formation (ΔfH°), which is a measure of their stability. researchgate.netmdpi.com High-level quantum chemical methods, such as G3 theory, can be used in conjunction with isodesmic reactions to compute highly accurate gas-phase enthalpies of formation. mdpi.comresearchgate.netacs.org These theoretical values can then be compared with experimental data obtained from techniques like combustion calorimetry to ensure accuracy. mdpi.comresearchgate.net

The thermal stability of a compound can also be investigated. For example, thermogravimetric analysis of polymers incorporating this compound has been performed, indicating that its inclusion can enhance thermal stability. researchgate.net Computational analysis can complement this by calculating bond dissociation energies and modeling potential thermal decomposition pathways, providing a molecular-level understanding of the compound's energetic landscape. plos.org

Applications of Difurfurylideneacetone in Advanced Materials and Energy

Precursor in Polymer Science

Difurfurylideneacetone's reactive nature makes it a valuable precursor in the synthesis of innovative polymeric materials. Its ability to participate in various polymerization reactions allows for the creation of resins, polymeric networks, and composite materials with tailored properties.

Synthesis of Resins and Polymeric Networks

The synthesis of resins and polymeric networks often involves the reaction of monomers to form a three-dimensional cross-linked structure. tohoku.ac.jp This compound (B168639), with its reactive functional groups, can act as a monomer or a component in the formation of these complex networks. smolecule.com The process of forming these networks, known as curing, transforms the initial liquid resin into a solid, insoluble thermoset film. irispublishers.com

The development of bio-based resins is a significant area of research, with a focus on utilizing renewable resources to create sustainable alternatives to petroleum-based polymers. scholarsresearchlibrary.compolito.it Furfural-based resins, including those derived from this compound, are being explored for their potential in various applications. The synthesis process can be tailored to control the final properties of the resin, such as its thermal and mechanical stability. irispublishers.comscholarsresearchlibrary.com

Components in Composite Materials

Composite materials, which consist of a reinforcement material embedded in a matrix, offer enhanced properties compared to their individual components. compositeskn.org Natural fibers are increasingly being used as reinforcement in polymer composites due to their low cost, low density, and biodegradability. researchgate.net this compound-based polymers can serve as the matrix in such composites, binding the reinforcement fibers together and transferring load between them.

The development of bio-inspired composites with tunable mechanical properties is an active area of research. rsc.org By carefully designing the composition and structure of the composite, materials with optimized stiffness, toughness, and other desired characteristics can be achieved. rsc.org The use of renewable materials like bamboo and zein (B1164903) in composites is also being investigated to create environmentally friendly alternatives for various industries. mdpi.com

Role as a Crosslinking Agent

Crosslinking is a chemical process that forms covalent bonds between polymer chains, resulting in a more rigid and stable three-dimensional network. libretexts.org This process is crucial for enhancing the mechanical properties, thermal stability, and solvent resistance of polymers. This compound, with its reactive double bonds and carbonyl group, has the potential to act as a crosslinking agent.

Various chemical reactions can be employed for crosslinking, including addition and condensation reactions. uni-wuppertal.de The choice of crosslinking agent and reaction conditions significantly influences the final properties of the polymer network. diva-portal.org For instance, in the creation of hydrogels, crosslinking agents are essential for forming a stable structure. researchgate.net The development of efficient and specialized chemical cross-linking agents is crucial for advancing the field of polymer science and creating materials for specific biological and industrial applications. nih.gov

Intermediates for Bio-based Fuel Production

The quest for sustainable and renewable energy sources has driven extensive research into the production of biofuels from biomass. ieabioenergy.comfugus-ijsgs.com.ngresearchgate.net this compound, derived from the condensation of furfural (B47365) and acetone (B3395972), is a promising intermediate for the synthesis of high-energy-density liquid fuels, particularly jet fuel. aip.orgaip.org

Conversion to Long-Chain Alkanes for Jet Fuel Components

The conversion of this compound to long-chain alkanes, which are the primary components of jet fuel, involves a process called hydrodeoxygenation (HDO). aip.orgresearchgate.net This process removes oxygen atoms from the molecule while saturating the double bonds, resulting in a hydrocarbon with properties suitable for aviation fuel. mdpi.com The production of drop-in biofuels, which are chemically identical to their petroleum-based counterparts, is a key goal to enable a smooth transition to renewable energy in the transportation sector. ieabioenergy.com

Research has demonstrated the successful conversion of this compound and other furfural-acetone adducts into C8 to C15 alkanes, which fall within the jet fuel range. researchgate.netresearchgate.netgreencarcongress.com These bio-jet fuel components can be blended with conventional jet fuel, reducing the carbon footprint of air travel. rsc.orgadvancedbiofuels.ca

Evaluation of Catalytic Systems for Hydrodeoxygenation

The efficiency of the hydrodeoxygenation (HDO) process is highly dependent on the catalyst used. rsc.org Researchers are actively investigating various catalytic systems to optimize the conversion of this compound and other biomass-derived compounds into high-quality biofuels. Noble metal catalysts, such as platinum and palladium, have shown high activity and selectivity in HDO reactions. researchgate.netresearchgate.net However, due to their high cost, research is also focused on developing more economical non-noble metal catalysts, such as those based on nickel. aip.orgaip.org

Potential in Optoelectronic Applications (Implied by conjugated system)

The unique molecular architecture of this compound, characterized by a conjugated system of alternating double and single bonds extending between the two furan (B31954) rings and through the central carbonyl group, is the primary source of its potential in optoelectronic applications. This extended π-electron network facilitates electron delocalization, which is a key requirement for materials with nonlinear optical (NLO) properties. Organic molecules with significant NLO effects are of great interest for various applications in photonics and optoelectronics, including optical data storage, image processing, and optical switching.

The delocalization of π-electrons within the this compound structure allows for polarization when the material interacts with an intense light source, such as a laser. This polarization is not linear with the strength of the applied electric field, giving rise to third-order NLO phenomena. Research into chalcone (B49325) derivatives, a class of compounds structurally related to this compound, provides insight into this potential. For instance, novel methyl furan-based chalcone derivatives have been synthesized and shown to possess significant third-order NLO properties. In one such study, a chalcone derivative named 1-(furan-2-yl)-3-(3,4,5-trimethoxyphenyl) prop-2-en-1-one (FT3MP) was investigated. researchgate.net The study revealed that the electronic effects originating from the conjugated system were the primary contributors to the observed nonlinearity. researchgate.net

The investigation of such materials is often carried out using techniques like the Z-scan method, which allows for the determination of both the nonlinear refractive index and the nonlinear absorption coefficient. For the FT3MP crystal, the nonlinear refractive index was found to be on the order of 10⁻¹¹ cm² W⁻¹, and the third-order NLO susceptibility was in the range of 10⁻¹³ esu. researchgate.net These findings for a closely related furan-based chalcone underscore the potential of this compound and its derivatives as promising candidates for the development of new NLO materials for optoelectronic devices. The ability to synthesize derivatives by modifying the core structure offers a pathway to fine-tune these optical properties for specific applications. nih.gov

Table 1: Third-Order Nonlinear Optical Properties of a Furan-Based Chalcone Derivative (FT3MP)

| Property | Value |

|---|---|

| Nonlinear Refractive Index (n₂) | ~10⁻¹¹ cm² W⁻¹ |

| Third-Order NLO Susceptibility (χ⁽³⁾) | ~10⁻¹³ esu |

Development of Sensors and Detection Systems (Focus on methodology and material science)

The inherent chemical structure of this compound, featuring electron-rich furan rings and a conjugated system, makes it a promising platform for the development of chemical sensors. The furan moieties can act as recognition sites, binding with specific analytes, while the conjugated backbone can serve as a signaling unit. This combination allows for the design of chemosensors that can detect the presence of target molecules, such as metal ions, through changes in their optical properties, like color or fluorescence. chemisgroup.us

The primary methodology behind such sensors is often based on fluorescence spectroscopy. chemisgroup.us Many fluorescent sensors operate on an acceptor-fluorophore model, where the acceptor part binds to the analyte, and the fluorophore translates this binding event into a measurable change in fluorescence. chemisgroup.us This change can manifest as a "turn-on" response (fluorescence enhancement) or a "turn-off" response (fluorescence quenching). These responses are typically driven by photophysical processes such as photo-induced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET). researchgate.net

While direct applications of this compound in sensing are an emerging area of research, studies on analogous furan-containing chalcone structures provide a strong proof-of-concept. For example, a simple chalcone-based fluorescent probe (FPC), which incorporates a furan ring, has been developed for the dual detection of aluminum ions (Al³⁺) and bisulfite ions (HSO₃⁻). nih.gov This sensor demonstrates high selectivity and sensitivity, operating through a "turn off-on" mechanism. nih.gov The interaction with the analytes triggers a change in the ICT process within the molecule, leading to a detectable fluorescence signal. nih.gov The limit of detection (LOD) for this particular sensor was found to be in the micromolar range for both analytes. nih.gov